1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Substitution with Chlorine and Fluorine:
Attachment of the Trifluoromethyl Group: This step involves the reaction of the intermediate compound with a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like chlorine gas or bromine, and nucleophiles such as amines or thiols, can be used under appropriate conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound can be used in studies investigating its effects on biological systems, including its interaction with proteins and cellular pathways.
Chemical Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly those with medicinal relevance.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide analogs: These compounds share a similar core structure but may have different substituents on the aromatic rings or the piperidine ring.
Other Piperidine Derivatives: Compounds such as piperidine-4-carboxamide derivatives with different substituents can be compared in terms of their chemical properties and biological activities.
Uniqueness: 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide is unique due to the specific combination of functional groups it possesses. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H19ClF4N2O3S |
---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H19ClF4N2O3S/c21-16-5-3-6-17(22)14(16)12-31(29,30)27-10-8-13(9-11-27)19(28)26-18-7-2-1-4-15(18)20(23,24)25/h1-7,13H,8-12H2,(H,26,28) |
InChI Key |
IVYFVWAOFRLRNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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